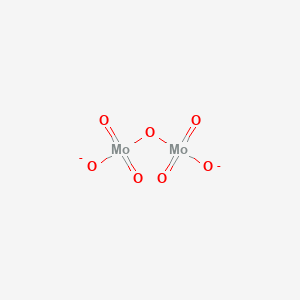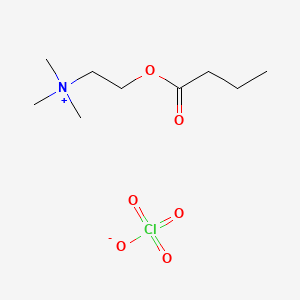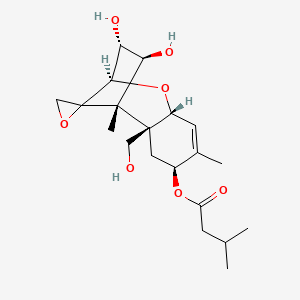
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid involves several chemical reactions, starting from basic aromatic compounds to the final product through steps like nitration, acylation, and hydrolysis. One method reported involves the reaction of benzo[15]crown-5, glacial acetic acid, and hydroxylamine hydrochloride, utilizing polyphosphoric acid as a catalyst in a one-pot reaction (Wei et al., 2004). Another synthesis route describes the SNAr reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to AB-type monomers for polybenzimidazoles, showcasing the versatility of the synthetic pathways that lead to related compounds (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
The molecular structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has been characterized through crystallographic studies. It crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups relative to the phenyl moiety, indicating a structured and stabilized molecular configuration through intermolecular hydrogen bonding (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and its derivatives are diverse, including processes like esterification, nitration, catalytic hydrogenation, alkylation, and acylation. These reactions are foundational for synthesizing various compounds with potential pharmaceutical applications. An example includes the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy) benzoic acid through a six-step reaction process starting from m-hydroxybenzoic acid, highlighting the compound's reactivity and the complexity of its derivative synthesis (Hu, 2010).
Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability and degradation pathways of nitisinone, a compound with structural similarities to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid. This research provides valuable insights into the analytical methods that could be applied to study the stability and degradation products of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid under various conditions (Barchańska et al., 2019).
Advanced Oxidation Processes for Environmental Remediation
Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the by-products, biotoxicity, and degradation pathways. This research is pertinent for understanding how AOPs could be used to degrade environmental contaminants, including potentially 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid and its by-products, highlighting the compound's relevance in environmental science and pollution remediation (Qutob et al., 2022).
Antioxidant Activity and Pharmacological Potential
The review by Munteanu and Apetrei (2021) on determining antioxidant activity presents various methods that could be applied to evaluate the antioxidant potential of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid. Antioxidant compounds play a crucial role in combating oxidative stress in biological systems, suggesting potential therapeutic applications of the compound (Munteanu & Apetrei, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-acetamido-3-hydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRTCHFBHJIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391837 | |
| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
CAS RN |
162252-45-1 | |
| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1230706.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B1230707.png)

![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)


![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)



![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)


